1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-PHENYLETHYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives
Preparation Methods
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-PHENYLETHYL)-4-PIPERIDINECARBOXAMIDE typically involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes. This reaction is mediated by triethylamine, which enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . When the nucleophile is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif can be obtained . These intermediates can be further aromatized in the presence of DBU to afford benzofuro[3,2-b]pyridines .
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-PHENYLETHYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-PHENYLETHYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-PHENYLETHYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-PHENYLETHYL)-4-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:
- 1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-ol
- 2-Alkoxy(aryloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-PHENYLETHYL)-4-PIPERIDINECARBOXAMIDE lies in its specific substituents and the resulting biological properties.
Properties
Molecular Formula |
C24H24N4O2 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-16(17-7-3-2-4-8-17)27-24(29)18-11-13-28(14-12-18)23-22-21(25-15-26-23)19-9-5-6-10-20(19)30-22/h2-10,15-16,18H,11-14H2,1H3,(H,27,29) |
InChI Key |
YLBDEICIYDGLBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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